molecular formula C12H13Cl2N5O B8137014 Peldesine dihydrochloride

Peldesine dihydrochloride

Numéro de catalogue: B8137014
Poids moléculaire: 314.17 g/mol
Clé InChI: HQJPQOLISXXDRJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Peldesine dihydrochloride is a useful research compound. Its molecular formula is C12H13Cl2N5O and its molecular weight is 314.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Méthodes De Préparation

    Voies de synthèse: La voie de synthèse de BCX 34 implique des réactions chimiques pour assembler sa structure. Malheureusement, les méthodes de synthèse spécifiques ne sont pas facilement disponibles dans la littérature.

    Conditions de réaction: Les détails concernant les conditions de réaction (température, solvants, catalyseurs, etc.) restent non divulgués.

    Production industrielle: Les informations sur les méthodes de production à l'échelle industrielle sont limitées.

  • Analyse Des Réactions Chimiques

      Réactions subies: BCX 34 peut subir diverses réactions, notamment l'oxydation, la réduction et la substitution. des exemples précis ne sont pas documentés.

      Réactifs et conditions courants: Les réactifs et les conditions spécifiques pour les réactions de BCX 34 ne sont pas largement rapportés.

      Principaux produits: Les principaux produits formés lors des réactions de BCX 34 ne sont pas explicitement documentés.

  • Applications de la recherche scientifique

      Chimie: L'inhibition de la PNP par BCX 34 la rend pertinente pour les études sur le métabolisme des purines.

      Biologie: Les chercheurs explorent l'impact de BCX 34 sur les processus cellulaires, en particulier dans la prolifération des lymphocytes T.

      Médecine: BCX 34 présente un potentiel pour le traitement du lymphome cutané à cellules T et du psoriasis.

      Industrie: Les applications industrielles restent inexplorées.

  • Mécanisme d'action

    • BCX 34 inhibe la PNP, perturbant la dégradation des nucléosides puriques.
    • Les cibles moléculaires impliquent les enzymes PNP.
    • Les voies affectées comprennent le métabolisme des purines.
  • Applications De Recherche Scientifique

    Cutaneous T-Cell Lymphoma (CTCL)

    Peldesine has been evaluated for its efficacy in treating CTCL, particularly in a phase III clinical trial where a 1% dermal cream formulation was tested. The study involved 90 patients and aimed to assess the complete or partial response rates after 24 weeks of treatment. Results indicated that 28% of patients treated with peldesine showed a response compared to 24% in the placebo group, suggesting that while there was no significant difference, the study marked an important step in evaluating topical therapies for CTCL .

    Psoriasis

    Research has indicated that peldesine may also have applications in psoriasis treatment. In vitro studies demonstrate that it effectively inhibits T-cell proliferation at concentrations below 10 µM when combined with deoxyguanosine, without affecting B-cell proliferation. This selective action suggests its potential utility in managing psoriasis by targeting specific immune responses .

    HIV Infection

    Peldesine's role extends to HIV research, where its ability to inhibit T-cell activation may help manage viral replication and immune response during infection. The inhibition of purine metabolism is critical in controlling the immune environment conducive to HIV persistence .

    Pharmacokinetics

    The pharmacokinetic profile of peldesine has been studied extensively:

    • Bioavailability : Approximately 51% for oral formulations.
    • Half-life : Terminal half-life observed at around 3.5 hours.
    • Dosing : Steady-state plasma concentrations were achieved within 24 hours when administered multiple times daily .

    These parameters are crucial for determining effective dosing regimens for clinical applications.

    Case Studies and Research Findings

    Several studies highlight the effectiveness and safety of peldesine across different applications:

    StudyApplicationFindings
    Phase III TrialCTCLResponse rate of 28% vs. 24% placebo; not statistically significant but first placebo-controlled trial .
    In Vitro StudyPsoriasisInhibits T-cell proliferation selectively; effective at <10 µM with dGuo .
    PharmacokineticsGeneralLinear pharmacokinetics observed; significant urinary excretion of intact drug .

    Mécanisme D'action

    • BCX 34 inhibits PNP, disrupting purine nucleoside breakdown.
    • Molecular targets involve PNP enzymes.
    • Pathways affected include purine metabolism.
  • Comparaison Avec Des Composés Similaires

      Composés similaires: Malheureusement, les composés spécifiques similaires à BCX 34 ne sont pas mentionnés dans la littérature disponible.

      Unicité: Les caractéristiques uniques de BCX 34 restent à explorer.

    Veuillez noter que les méthodes détaillées de synthèse et de production industrielle de BCX 34 sont propriétaires ou non publiéesPour plus d'informations, consultez la littérature scientifique et les études en cours .

    Activité Biologique

    Peldesine dihydrochloride, also known as BCX-34, is a potent purine nucleoside phosphorylase (PNP) inhibitor that has garnered attention for its biological activities, particularly in immunosuppression and the treatment of certain malignancies. This article explores its mechanisms of action, efficacy in clinical settings, and relevant research findings.

    Peldesine functions primarily as a competitive and reversible inhibitor of PNP, an enzyme crucial for purine metabolism. By inhibiting PNP, peldesine leads to the accumulation of deoxyguanosine triphosphate (dGTP), which can disrupt normal cellular functions, particularly in T-cells. This mechanism is particularly relevant in conditions where T-cell proliferation is dysregulated, such as in autoimmune diseases and certain cancers.

    • IC50 Values :
      • Human RBC PNP: 36 nM
      • Rat RBC PNP: 5 nM
      • Mouse RBC PNP: 32 nM
      • Human T-cell proliferation: 800 nM

    These values indicate that peldesine is highly effective at inhibiting PNP across different species, making it a valuable candidate for therapeutic applications .

    Cutaneous T-cell Lymphoma (CTCL)

    Peldesine has been evaluated for its efficacy in treating CTCL. A phase III clinical trial investigated a 1% dermal cream formulation applied to patients with patch and plaque phases of CTCL. The study involved 90 patients and aimed to assess the rate of complete or partial response to treatment.

    • Results :
      • Response Rate: 28% (12 out of 43) in the peldesine group compared to 24% (11 out of 46) in the placebo group.
      • Statistical Significance: No significant difference was observed (P = 0.677), indicating that while peldesine shows some activity, it may not be superior to placebo in this formulation .

    HIV Infection

    In addition to its application in CTCL, peldesine has been studied for its potential in HIV treatment. Research indicates that it can inhibit T-cell proliferation in the presence of deoxyguanosine, suggesting a possible role in managing HIV-related immune dysfunctions .

    Preclinical Studies

    Preclinical studies have demonstrated that peldesine effectively inhibits T-cell proliferation and influences cytokine secretion. For instance:

    • In vitro experiments showed that peldesine could completely inhibit T-cell proliferation at concentrations below 10 µM when combined with dGuo.
    • It does not significantly affect B-cell proliferation, indicating a selective action on T-cells .

    Comparative Analysis with Other Compounds

    The following table compares peldesine with other notable purine nucleoside analogs:

    Compound NameMolecular FormulaPrimary UseUnique Features
    PeldesineC₁₄H₁₅Cl₂N₅O₄Immunosuppression, cancer therapySelective PNP inhibitor with unique immunosuppressive properties
    CladribineC₁₃H₁₃N₅O₄Hairy cell leukemiaPurine analog; different mechanisms
    FludarabineC₁₂H₁₄N₅O₄Chronic lymphocytic leukemiaInhibits DNA synthesis
    VidarabineC₁₂H₁₅N₅O₃Antiviral agentNucleoside analog with antiviral properties

    This table highlights peldesine's unique role as a selective PNP inhibitor compared to other compounds that may target different pathways within purine metabolism .

    Propriétés

    IUPAC Name

    2-amino-7-(pyridin-3-ylmethyl)-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one;dihydrochloride
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C12H11N5O.2ClH/c13-12-16-9-8(4-7-2-1-3-14-5-7)6-15-10(9)11(18)17-12;;/h1-3,5-6,15H,4H2,(H3,13,16,17,18);2*1H
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    HQJPQOLISXXDRJ-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC(=CN=C1)CC2=CNC3=C2N=C(NC3=O)N.Cl.Cl
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C12H13Cl2N5O
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    314.17 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Avertissement et informations sur les produits de recherche in vitro

    Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.